molecular formula C5H10O B130290 2-Methyltetrahydrofuran CAS No. 25265-68-3

2-Methyltetrahydrofuran

Cat. No. B130290
Key on ui cas rn: 25265-68-3
M. Wt: 86.13 g/mol
InChI Key: JWUJQDFVADABEY-UHFFFAOYSA-N
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Patent
US08664257B2

Procedure details

(S)-3-Amino-3-(2-methyl-phenyl)propionic acid (10.0 g, 55.8 mmol) was suspended in 2-methyltetrahydrofuran (100 ml) and ethanol (25.7 g, 558 mmol) was added. The mixture was heated to 80° C. and thionyl chloride (6.64 g, 55.8 mmol) was added slowly. After 2 h at 80° C. the solvents were almost completely removed by distillation. After cooling the mixture was stirred at room temperature for 16 h. Then more solvent was removed under reduced pressure to give the title compound in the form of ethyl (S)-3-amino-3-(2-methyl-phenyl)-propionate hydrochloride together with some 2-methyltetrahydrofuran in quantitative yield.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step Two
Quantity
6.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])[CH2:3][C:4]([OH:6])=[O:5].[CH2:14](O)[CH3:15].S(Cl)([Cl:19])=O>CC1CCCO1>[NH2:1][C@H:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])[CH2:3][C:4]([O:6][CH2:14][CH3:15])=[O:5].[ClH:19].[NH2:1][C@H:2]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=1[CH3:13])[CH2:3][C:4]([O:6][CH2:14][CH3:15])=[O:5].[CH3:12][CH:7]1[CH2:2][CH2:3][CH2:4][O:5]1 |f:5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N[C@@H](CC(=O)O)C1=C(C=CC=C1)C
Step Two
Name
Quantity
25.7 g
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
6.64 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CC1OCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 2 h at 80° C. the solvents were almost completely removed by distillation
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
CUSTOM
Type
CUSTOM
Details
Then more solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
N[C@@H](CC(=O)OCC)C1=C(C=CC=C1)C
Name
Type
product
Smiles
Cl.N[C@@H](CC(=O)OCC)C1=C(C=CC=C1)C
Name
Type
product
Smiles
CC1OCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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